molecular formula C22H31N3O4S B2748569 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide CAS No. 878060-36-7

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide

Cat. No.: B2748569
CAS No.: 878060-36-7
M. Wt: 433.57
InChI Key: LAPOFJKLVIJGGF-UHFFFAOYSA-N
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Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide ( 878060-36-7) is a specialized synthetic compound featuring a unique indole-sulfonyl-acetamide scaffold with an azepane moiety . Its structural complexity offers significant potential in medicinal chemistry and biochemical research, particularly as a valuable intermediate or pharmacophore in drug discovery programs . The presence of the sulfonyl group is known to enhance binding affinity and selectivity towards biological targets, while the diethylacetamide and azepane components contribute to improved solubility and metabolic stability, making this compound a versatile tool for structure-activity relationship (SAR) studies . With a molecular formula of C22H31N3O4S and a molecular weight of 433.56 g/mol, this compound is characterized by well-defined physical properties, including a topological polar surface area of 88.1 Ų . It is offered with a minimum purity of 90% and is intended for non-human research applications only .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-23(4-2)22(27)17-30(28,29)20-15-25(19-12-8-7-11-18(19)20)16-21(26)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPOFJKLVIJGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with diethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its indole core, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the indole core and sulfonyl group suggests it might interact with biological targets such as kinases or proteases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, while the sulfonyl group can form strong interactions with active sites. The azepane ring may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds:

Sulfonyl vs. Sulfanyl Analogs

  • 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 878055-47-1): Structural Difference: Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) bridge. The 4-chlorophenyl substituent in the analog may increase steric bulk and hydrophobicity (XlogP ~4.1) . Molecular Weight: 485.02 g/mol (vs. 433.56 g/mol for the target compound) .

Piperazine/Aryl-Substituted Indole Derivatives

  • 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one (3a): Structural Difference: Features a piperazine ring and a 4-iodophenylsulfonyl group. The ethanone linker may reduce metabolic stability compared to the acetamide group in the target compound . Molecular Weight: ~650 g/mol (estimated) .

Adamantane-Functionalized Indole Derivatives

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide :
    • Structural Difference : Incorporates a rigid adamantane group at the indole’s 2-position.
    • Impact : Adamantane enhances hydrophobicity (XlogP >4.5) and may improve blood-brain barrier penetration but could reduce aqueous solubility. The oxoacetamide group mimics the target compound’s acetamide but lacks the sulfonyl linkage .

Peptide-Linked Indole Derivatives

  • (S)-2-Amino-N-((R)-1-(1H-indol-3-yl)-2-oxoethyl)propanamide: Structural Difference: Integrates amino acid residues into the indole scaffold. Impact: The peptide backbone increases polarity (TPSA >150 Ų) and hydrogen-bonding capacity, favoring interactions with protein targets but limiting membrane permeability .

Data Table: Key Properties of Compared Compounds

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP TPSA (Ų) Notable Features Reference
Target Compound (878060-36-7) C₂₂H₃₁N₃O₄S 433.56 Azepane, sulfonyl, diethylamide 3.6 95.6 Moderate lipophilicity, sulfonyl linkage
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide (878055-47-1) C₂₃H₂₅ClN₃O₂S 485.02 Sulfanyl, 4-chlorophenyl 4.1 86.3 Halogen substituent, increased hydrophobicity
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one C₂₇H₂₄FIN₃O₄S ~650 Piperazine, 4-iodophenylsulfonyl ~4.8 110.2 Halogen bonding, basic piperazine
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide C₂₄H₂₈N₂O₂ 376.50 Adamantane, oxoacetamide 4.5 75.6 Rigid hydrophobic core

Research Findings and Implications

Sulfonyl vs.

Azepane vs. Piperazine : The seven-membered azepane ring in the target compound may offer conformational flexibility over six-membered piperazine derivatives, influencing pharmacokinetic properties like metabolic stability .

Diethylamide vs. Bulky Substituents : The diethylamide group balances lipophilicity and solubility, whereas adamantane or halogenated aryl groups (e.g., 4-chlorophenyl) increase hydrophobicity, which may limit bioavailability .

Therapeutic Potential: Indole-sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or receptor ligands (e.g., 5-HT₆). The target compound’s moderate XlogP and TPSA suggest suitability for central nervous system targets .

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is a complex organic molecule that integrates various pharmacophoric elements, including an indole moiety and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. Understanding its biological activity involves exploring its structure, synthesis, and interactions with biological targets.

The compound's structural features contribute significantly to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC26H27N3O3
Molecular Weight429.5 g/mol
CAS Number887225-53-8

The indole structure is known for its diverse biological roles, often serving as a scaffold for drug development due to its ability to interact with various receptors and enzymes.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the indole moiety can engage in hydrogen bonding and π–π stacking interactions with target proteins, which may enhance binding affinity and specificity. The sulfonamide group may also play a crucial role in modulating enzymatic activity, potentially acting as an inhibitor for specific targets such as acetylcholinesterase (AChE) or glycine transporters (GlyT).

Acetylcholinesterase Inhibition

One of the notable activities of compounds similar to This compound is their potential as acetylcholinesterase inhibitors. A study identified several natural compounds as effective AChE inhibitors, suggesting that structurally related compounds could exhibit similar properties. For instance, molecular docking studies indicated strong binding affinities for certain AChE inhibitors, highlighting the importance of structural features in determining biological activity .

Glycine Transporter Inhibition

Research has shown that modifications in the azepane structure can lead to enhanced potency against glycine transporters. Compounds with similar scaffolds have been reported to exhibit IC50 values in the nanomolar range, indicating significant inhibitory potential . The incorporation of the azepane moiety into the structure may enhance central nervous system (CNS) penetration, making it a candidate for treating neurological disorders.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of indole derivatives incorporating the azepane structure. These derivatives were evaluated for their AChE inhibitory activity using standard enzyme assays. The results indicated that specific modifications led to improved inhibitory effects compared to baseline compounds .

Case Study 2: Pharmacokinetic Properties

In pharmacokinetic studies, derivatives similar to This compound demonstrated favorable brain-plasma ratios, suggesting effective CNS penetration. This property is crucial for compounds intended for neurological applications .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide?

Methodological Answer:
The synthesis typically involves three key steps (derived from analogous indole-sulfonamide compounds):

Indole Core Formation : Utilize Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions (H₂SO₄ or HCl) to form the indole backbone .

Sulfonylation : Introduce the sulfonyl group using sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of a base like pyridine or triethylamine to avoid side reactions .

Amide Coupling : React the sulfonylated indole intermediate with diethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final acetamide moiety .
Critical Parameters : Reaction temperatures (60–80°C for sulfonylation), solvent polarity (DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for ≥95% purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies between experimental (e.g., ¹H NMR) and theoretical spectra (DFT calculations) often arise from:

  • Conformational Flexibility : The azepane ring and sulfonyl group introduce rotational barriers, leading to multiple conformers. Use variable-temperature NMR to identify dominant conformers .
  • Solvent Effects : Computational models often assume gas-phase conditions. Apply implicit solvent models (e.g., PCM for DMSO) during DFT optimization to better match experimental shifts .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR data (e.g., carbonyl stretches at ~1700 cm⁻¹) to confirm functional groups .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the indole H-2/H-4 protons and azepane methylene groups .
  • FT-IR : Confirm sulfonyl (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • HRMS : Validate molecular formula (C₂₂H₃₁N₃O₄S, [M+H]⁺ = 434.211) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry if single crystals are obtainable (challenging due to flexible azepane) .

Advanced: How can researchers design experiments to address conflicting reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer:

Target Prioritization : Screen against a panel of validated targets (e.g., COX-2 for inflammation, topoisomerase II for cancer) using enzyme inhibition assays .

Cellular Context : Test in multiple cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation) with controls for apoptosis (Annexin V) and cytokine release (ELISA) .

SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing diethylamide with dimethylphenyl) to isolate structural drivers of activity .

Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR or ITC for affinity measurements .

Basic: What are the known solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Poor aqueous solubility (<10 µM in PBS pH 7.4) due to lipophilic azepane and diethylamide groups. Use DMSO stocks (≤10% v/v) for in vitro studies .
  • Stability :
    • pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ <1 hr at pH 2) via amide hydrolysis. Use enteric coatings for oral delivery studies .
    • Oxidative Stability : Susceptible to sulfonyl group oxidation. Store under argon at −20°C .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Methodological Answer:

LogP Reduction : Replace diethylamide with polar groups (e.g., morpholine) to lower LogP from ~3.5 to <2.5, improving aqueous solubility .

Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to block CYP3A4-mediated oxidation .

Plasma Protein Binding : Modify the sulfonyl group to reduce albumin binding (e.g., replace with carboxylate) for higher free fraction .

In Vivo Validation : Use PK/PD modeling in rodent studies to correlate structural changes with AUC and Cₘₐₓ improvements .

Basic: What computational tools are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking : AutoDock Vina or Glide (Schrödinger) for preliminary binding mode prediction, focusing on the sulfonyl group’s electrostatic interactions .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational dynamics of the azepane ring .
  • QSAR : Use MOE or Dragon descriptors to build predictive models for activity against kinase targets .

Advanced: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?

Methodological Answer:

Metabolite Identification : Use LC-MS/MS to detect hepatotoxic metabolites (e.g., sulfonic acid derivatives) and redesign to block metabolic hotspots .

Prodrug Approach : Mask the sulfonyl group as a phosphonate ester to reduce off-target reactivity .

Toxicogenomics : Perform RNA-seq on treated liver tissues to identify dysregulated pathways (e.g., NRF2/Keap1) and adjust dosing regimens .

Basic: How does the compound’s structural complexity impact its chromatographic analysis?

Methodological Answer:

  • HPLC Challenges : Broad peaks due to multiple conformers. Use:
    • Column : C18 with 2.6-µm core-shell particles for high efficiency.
    • Mobile Phase : Gradient elution (ACN/0.1% formic acid) to resolve azepane and indole motifs .
  • Detection : UV at 254 nm (indole π→π* transition) with MS compatibility for impurity profiling .

Advanced: How can researchers validate conflicting reports on this compound’s mechanism of action (e.g., kinase inhibition vs. epigenetic modulation)?

Methodological Answer:

Biochemical Assays : Compare IC₅₀ values across kinase panels (e.g., Eurofins) and histone deacetylase (HDAC) assays .

CRISPR Knockouts : Use HDAC1/2-KO cell lines to determine if activity is retained, ruling out epigenetic mechanisms .

Chemical Proteomics : Employ affinity pulldowns with biotinylated probes to identify direct binding partners .

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